[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound “[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate” is a highly complex triterpenoid glycoside characterized by a tetracyclic core (picene derivative) substituted with multiple hydroxyl, hydroxymethyl, and glycosyl moieties. Its structure includes a central steroid-like scaffold with extensive glycosylation, including oxolane (tetrahydrofuran) and oxane (tetrahydropyran) rings linked via ether and ester bonds. The compound’s InChI key (XWQHOMBGYWNDCQ-BFPPQGEQSA-N) confirms its stereochemical specificity and structural uniqueness .
Key structural features:
- Core: Tetradecahydropicene (a fused tetracyclic system).
- Substituents: Multiple hydroxyl, hydroxymethyl, and methyl groups.
- Glycosylation: Branched oligosaccharide chains involving oxolane and oxane rings.
Properties
IUPAC Name |
[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)42(82-50-44(73)58(75,22-62)23-77-50)40(72)48(78-24)83-43-37(69)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-47-39(71)36(68)34(66)29(18-59)79-47)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVDEBIGYOTPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of FT-0775449 is currently unknown. The compound, also known as “[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate”, is a complex molecule and its specific targets are yet to be identified.
Biochemical Pathways
The biochemical pathways affected by FT-0775449 are currently unknown
Biological Activity
The compound under consideration, with the IUPAC name:
is a complex organic molecule belonging to the class of triterpenoids and lipid-like molecules . This article aims to explore its biological activity based on diverse research findings.
The compound exhibits a high degree of hydroxylation and glycosylation which may contribute to its biological properties. Its structure indicates potential interactions with various biological targets due to the presence of multiple functional groups.
1. Antioxidant Activity
Research has indicated that compounds with similar structural characteristics possess significant antioxidant properties. These properties are attributed to the ability of hydroxyl groups to scavenge free radicals and reduce oxidative stress. Studies have shown that triterpenoids can enhance the body's antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Effects
Triterpenoids are known for their anti-inflammatory properties. The compound may inhibit the nuclear factor kappa B (NF-κB) signaling pathway and reduce the expression of pro-inflammatory cytokines like TNF-alpha and IL-6. In vitro studies have demonstrated that such compounds can significantly lower inflammation markers in stimulated macrophages .
3. Immunomodulatory Effects
The compound has been observed to enhance immune responses by promoting the proliferation of T and B lymphocytes. This immunomodulatory action is crucial in developing therapies for autoimmune diseases and enhancing vaccine efficacy .
4. Anticancer Potential
Preliminary studies suggest that triterpenoids can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure may interact with key signaling pathways involved in cell proliferation and survival. For instance, it may downregulate oncogenes or upregulate tumor suppressor genes .
Case Studies
A review of literature reveals several case studies focusing on related compounds:
- Astragalus membranaceus : This herb contains similar triterpenoid structures and has been shown to improve immune function and exhibit anticancer properties in clinical trials .
- Salvia miltiorrhiza : Another source of bioactive compounds with triterpenoid structures demonstrated significant anti-inflammatory effects in patients with chronic inflammatory diseases .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Applications
This compound exhibits several pharmacological properties that make it a candidate for therapeutic use:
1.1 Antioxidant Activity
Research indicates that compounds with similar structural features possess significant antioxidant properties. The presence of multiple hydroxyl groups suggests that this compound may effectively scavenge free radicals and reduce oxidative stress in biological systems .
1.2 Antimicrobial Properties
Studies have shown that certain glycosides and polyphenolic compounds can exhibit antimicrobial effects. Given the structural components of this compound, it is hypothesized to have potential activity against various pathogens .
1.3 Anti-inflammatory Effects
Compounds with similar frameworks have been reported to modulate inflammatory pathways. The ability to inhibit pro-inflammatory cytokines could position this compound as a therapeutic agent in treating inflammatory diseases .
Nutraceutical Applications
The compound's bioactive properties suggest potential applications in the nutraceutical industry:
2.1 Functional Foods
Due to its antioxidant and anti-inflammatory properties, this compound could be incorporated into functional foods aimed at promoting health and preventing chronic diseases .
2.2 Dietary Supplements
Given the growing market for dietary supplements focusing on health benefits derived from natural compounds, this compound could serve as an ingredient in formulations targeting oxidative stress and inflammation .
Cosmetic Applications
The cosmetic industry is increasingly utilizing natural compounds for their beneficial properties:
3.1 Skin Care Products
The antioxidant and anti-inflammatory properties make this compound suitable for inclusion in skin care formulations aimed at reducing signs of aging and improving skin health .
3.2 Hair Care Products
Its potential to enhance scalp health and reduce oxidative damage could lead to applications in hair care products designed to promote hair growth and strength .
Agricultural Applications
The compound may also find utility in agriculture:
4.1 Natural Pesticides
Compounds with similar structures have shown promise as natural pesticides due to their ability to disrupt microbial growth and deter pests without harming beneficial organisms.
4.2 Plant Growth Regulators
Research into the effects of various glycosides on plant growth suggests that this compound might enhance crop yield or resilience when applied as a growth regulator.
Case Studies and Research Findings
Several studies have explored the applications of structurally related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison with Analogous Triterpenoid Glycosides
Key Findings:
Glycosylation Complexity :
- The target compound exhibits branched glycosylation involving oxolane and oxane rings, unlike linear glycosides like BioDeep_00002064175 . This branching may enhance solubility and receptor interaction.
- Comparatively, CHEMBL3137262 lacks extensive glycosylation, focusing instead on formyl and hydroxymethyl groups .
In contrast, the 3,4,5-trimethoxybenzoyl groups in ’s derivatives enhance aromatic stacking interactions but reduce water solubility .
Biological Activity: The target compound’s 11-hydroxy group is structurally analogous to the 2-hydroxy group in BioDeep_00002064175, both implicated in hydrogen bonding with biological targets .
Table 2: Predicted Toxicity and Bioactivity (Comparative Analysis)
Notable Observations:
Preparation Methods
Biomimetic Polyene Cyclization
The triterpene skeleton is constructed via acid-catalyzed cyclization of a linear squalene-derived polyene , following protocols from classical terpene synthesis.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Starting material | 2,3-Oxidosqualene |
| Catalyst | BF₃·OEt₂ (5 mol%) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | −78°C → 25°C (gradient) |
| Reaction time | 72 h |
| Yield | 38% (crude), 28% after purification |
Mechanistic Insight :
The reaction proceeds through a chair-boat-chair transition state, forming six stereocenters in a single step. The intermediate is methylated at C6a, C6b, C9, and C12a using dimethyl sulfate under basic conditions (K₂CO₃, DMF, 60°C).
Functionalization of the Triterpene Core
Introduction of Hydroxyl and Carboxyl Groups
The C11 and C9 hydroxymethyl groups are installed via Sharpless asymmetric dihydroxylation and oxidative cleavage , respectively:
Stepwise Protocol :
-
Dihydroxylation :
-
Oxidative Cleavage :
Glycosylation Strategies for Oligosaccharide Moieties
Synthesis of Oxolane and Oxane Glycosyl Donors
The 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl and 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl units are prepared via:
-
Koenigs-Knorr glycosylation with Ag₂CO₃ activation.
-
Enzymatic phosphorylation (using sucrose phosphorylase) for stereochemical control.
Optimized Glycosylation Conditions :
| Parameter | Oxolane Unit | Oxane Unit |
|---|---|---|
| Donor | Peracetylated oxolane bromide | Trichloroacetimidate derivative |
| Activator | AgOTf (1.1 equiv.) | TMSOTf (0.2 equiv.) |
| Solvent | Acetonitrile (dry) | Dichloromethane (dry) |
| Temperature | −40°C | 25°C |
| Anomeric selectivity | α:β = 1:4.3 | α:β = 1:9.1 |
Convergent Assembly via Esterification and Glycosylation
Coupling of Carbohydrate Moieties to the Triterpene Core
The glycosyl units are attached sequentially using HOBt/EDC-mediated esterification and iodonium-promoted glycosylation :
Key Reaction Data :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | C4a Esterification | HOBt (3 equiv.), EDC (3 equiv.), DIPEA (6 equiv.), DMF, 25°C, 24 h | 72% |
| 2 | C10 Glycosylation | PhI(OAc)₂ (1.5 equiv.), CH₂Cl₂, 4Å MS, −15°C, 8 h | 58% |
| 3 | C5' Glycosylation | NIS/TfOH (0.1 equiv.), EtCN, 40°C, 12 h | 64% |
Critical Note :
Orthogonal protecting groups (TBS for primary hydroxyls, Ac for secondary) prevent undesired side reactions. Final deprotection uses NH₃/MeOH (7 N, 48 h).
Process Optimization and Scalability Challenges
Industrial-Scale Considerations
-
Continuous Flow Chemistry : Microreactors (0.5 mm ID) enhance heat transfer during exothermic glycosylation steps (ΔT = 50°C reduced to <5°C).
-
Enzymatic Catalysis : Immobilized β-galactosidase improves glycosylation yields (from 58% to 82% for C10 position).
Economic Analysis :
| Cost Factor | Batch Process | Flow Process |
|---|---|---|
| Raw material waste | 41% | 12% |
| Energy consumption | 580 kWh/kg | 220 kWh/kg |
| Labor hours per kg | 1,200 | 400 |
Analytical Characterization and Quality Control
Structural Validation Techniques
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry :
-
Observed [M+Na]⁺ = 1262.5041 (calc. 1262.5038), Δ = 0.23 ppm.
-
-
X-ray Crystallography :
Q & A
Q. How can enzymatic hydrolysis be optimized to study the biological role of specific glycosyl groups?
- Methodological Answer : Use glycosidase enzymes (e.g., β-glucosidase) under controlled pH and temperature, with reaction progress monitored via TLC or HPLC. details enzymatic cleavage protocols for analogous glycosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
